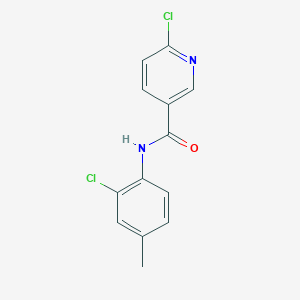

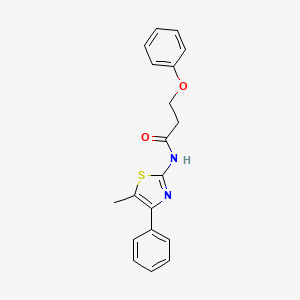

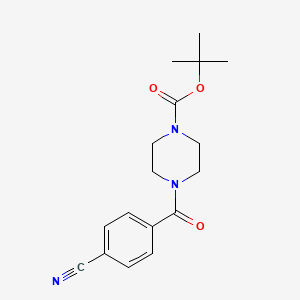

![molecular formula C10H19NO3 B2713385 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol CAS No. 1627209-42-0](/img/structure/B2713385.png)

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol” is a chemical compound with the CAS Number: 1627209-42-0 . It has a molecular weight of 201.27 . The compound is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H19NO3/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A study by Amirani Poor et al. (2018) explored the synthesis of biologically active compounds using 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin), which shares a structural similarity with 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol. The research demonstrated the intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide, producing novel N-cyclohexyl derivatives. Theoretical studies also examined the influence of electron-donating and electron-withdrawing groups on intramolecular hydrogen bond strength (Amirani Poor et al., 2018).

Farkas et al. (2015) described the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides via palladium-catalysed aminocarbonylation. This process involved systematic investigations to optimize yields and study the influence of different reaction conditions and amine nucleophiles (Farkas, Petz, & Kollár, 2015).

Research by Zhang Feng-bao (2006) focused on synthesizing 1,4-Dioxaspiro[4.5]decan-8-one, a compound with multiple applications in the synthesis of organic chemicals, including pharmaceutical intermediates. The study involved selective deketalization and optimization of reaction conditions, enhancing the yield and reducing the reaction time (Zhang Feng-bao, 2006).

Application in Organic Synthesis

Becker and Flynn (1992) demonstrated the use of 1,4-dioxaspiro[4.5]decan-8-yl-methylamine in the synthesis of 1-Azaadamantan-4-one and its isomers, illustrating the compound's utility in creating complex organic structures (Becker & Flynn, 1992).

Schwartz et al. (2005) developed a method for synthesizing enantiomerically pure dioxaspiro derivatives, including 1,6-dioxaspiro[4.5]decanes, from propargylic and homopropargylic alcohols. This approach has implications for the production of complex spiroacetal systems, relevant in pharmaceutical synthesis (Schwartz, Hayes, Kitching, & De Voss, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQYLLVNUYGOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CCO)N)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

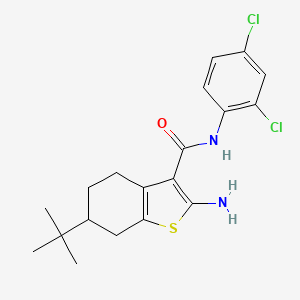

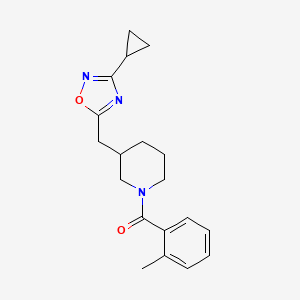

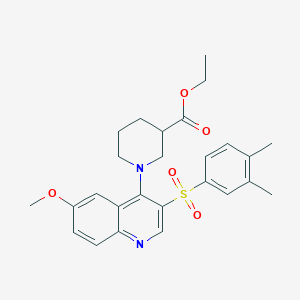

![(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713305.png)

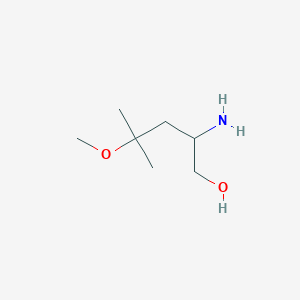

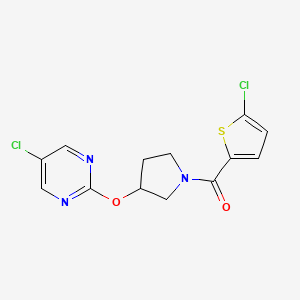

![N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713315.png)